

Graveolinine as a Scaffold for Novel Antimicrobial Agents: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Graveolinine	
Cat. No.:	B3190408	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The quinoline alkaloid **graveolinine**, a natural product, has emerged as a promising scaffold for the development of novel antimicrobial agents. Its inherent, albeit modest, antimicrobial activity and structural features make it an attractive starting point for the synthesis of more potent derivatives. This document provides detailed application notes and protocols for researchers interested in exploring the potential of **graveolinine** as a versatile scaffold in antimicrobial drug discovery.

Data Presentation

The antimicrobial activity of **graveolinine** and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While specific MIC values for **graveolinine** are not extensively reported in publicly available literature, data for the closely related compound, graveoline, provides a valuable benchmark.

Table 1: Antimicrobial Activity of Graveoline



Microorganism	Strain	MIC (μg/mL)	Reference
Staphylococcus aureus	ATCC 25923	500	[1]
Enterococcus faecalis	ATCC 29212	>1000	[1]
Escherichia coli	ATCC 25922	>1000	[1]

Table 2: Antimicrobial Activity of Exemplary Quinolone Derivatives

This table presents MIC values for various quinoline derivatives to illustrate the potential for potency improvement through structural modification of the basic scaffold.

Compound ID	R1- substituent	R2- substituent	S. aureus MIC (µg/mL)	E. coli MIC (μg/mL)	C. albicans MIC (µg/mL)
Derivative A	-H	-CI	8	16	32
Derivative B	-ОСН3	-F	4	8	16
Derivative C	-NO2	-H	16	32	64

Experimental Protocols Protocol 1: Synthesis of Graveolinine

This protocol is adapted from a published novel synthesis method and outlines the key steps for producing the **graveolinine** scaffold.

Materials:

- 1-(2-Amino-phenyl)-ethanone
- Benzo[2][3]dioxole-5-carbonyl chloride
- Pyridine
- Potassium tert-butoxide (t-BuOK)



- tert-Butanol (t-BuOH)
- N,N-Dimethylformamide (DMF)
- Methyl iodide (CH3I)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- · Amide Formation:
 - Dissolve 1-(2-Amino-phenyl)-ethanone in pyridine.
 - Slowly add Benzo[2][3]dioxole-5-carbonyl chloride to the solution at room temperature.
 - Stir the reaction mixture for 24 hours.
 - Upon completion (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent.
 - Purify the resulting amide by column chromatography.
- Cyclization to form the Quinolone Core:
 - Dissolve the purified amide in t-BuOH.
 - Add t-BuOK and heat the mixture to 80 °C.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction, neutralize with acid, and extract the quinolone product.
 - Purify by recrystallization or column chromatography.
- Methylation to yield Graveolinine:
 - Dissolve the quinolone core in DMF.



- Add methyl iodide and stir the reaction at room temperature for 30 minutes to yield graveolinine.
- For the synthesis of graveoline, the reaction is heated to 80°C for 5 hours.
- Remove the solvent under reduced pressure and purify the final product.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

Materials:

- Graveolinine or its derivatives
- Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
- Negative control (broth only)
- · Spectrophotometer or plate reader

Procedure:

Preparation of Compound Stock Solution:



 Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

Serial Dilutions:

- Dispense 100 μL of sterile broth into all wells of a 96-well plate.
- Add 100 μL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
- \circ Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well.

Inoculation:

- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
- Dilute the standardized inoculum in broth to achieve a final concentration of approximately
 5 x 10^5 CFU/mL in each well.
- \circ Add 100 μ L of the diluted inoculum to each well, bringing the final volume to 200 μ L.

Controls:

- Include a positive control row with a standard antibiotic.
- Include a negative control row with uninoculated broth.
- Include a growth control row with inoculated broth without any antimicrobial agent.

Incubation:

Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.

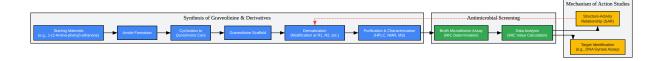
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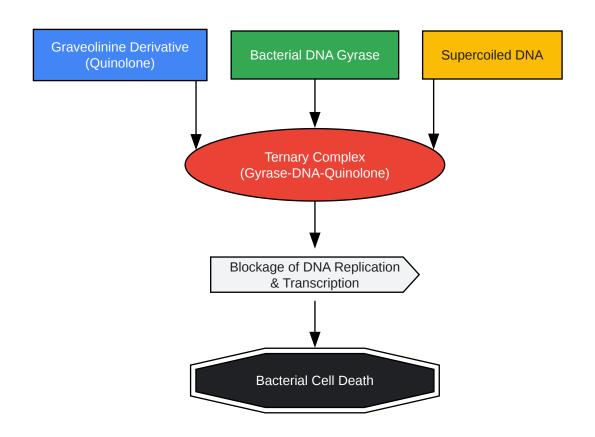
 The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at



600 nm.

Mandatory Visualizations





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